![molecular formula C15H23BFNO3 B1408745 3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid CAS No. 1704064-04-9](/img/structure/B1408745.png)
3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid
Overview
Description
3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid is a chemical compound with the molecular formula C15H23BFNO3 . It is used in pharmaceutical testing and can be purchased from various suppliers .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction data . This method allows for the determination of the crystal structure of the compound, which can provide valuable insights into its physical and chemical properties.Scientific Research Applications
1. Imaging Hypoxia in Tumor Tissue
3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid is utilized in the synthesis of radiotracers for the detection of hypoxic tumor tissue. Traditional radiotracers rely on diffusion for cellular uptake, but this compound helps enable transport into cells via amino acid transporters, improving the efficacy of PET imaging in clinical studies (Malik et al., 2012).
2. Enzyme-free Glucose Sensing
This compound is integral in the development of new monomers for enzyme-free glucose sensing. The synthesis of such monomers, which include 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid, is vital for glucose detection in physiological conditions, highlighting its potential in diabetes management and research (Bao et al., 2021).
3. Cancer Treatment Research
Phenylboronic acid derivatives, including this compound, have shown promising results in experimental oncology. They demonstrate significant antiproliferative and proapoptotic effects, particularly in ovarian cancer cell lines. These compounds are noted for their cell cycle-specific mode of action, making them potential candidates for anticancer agents (Psurski et al., 2018).
4. Improved Synthesis Methods
Advancements in synthesis methods for compounds like 3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid contribute to more efficient manufacturing processes. Such improvements are essential for the large-scale production of pharmaceuticals and other chemical products (Qiu et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that boronic acid derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of this compound is likely related to its role in SM cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in sm cross-coupling reactions, it may be involved in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
Given its potential role in sm cross-coupling reactions, it may contribute to the formation of carbon–carbon bonds, which could have various downstream effects depending on the specific context .
Action Environment
The success of sm cross-coupling reactions, in which this compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
[3-fluoro-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO3/c1-12-5-8-18(9-6-12)7-2-10-21-15-4-3-13(16(19)20)11-14(15)17/h3-4,11-12,19-20H,2,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECREPCPCURRPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151636 | |
Record name | Boronic acid, B-[3-fluoro-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201151636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid | |
CAS RN |
1704064-04-9 | |
Record name | Boronic acid, B-[3-fluoro-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-fluoro-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201151636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.